molecular formula C13H28N2O3 B1584051 Carbonic acid, compd. with cyclohexanamine (1:2) CAS No. 34066-58-5

Carbonic acid, compd. with cyclohexanamine (1:2)

Cat. No. B1584051
CAS RN: 34066-58-5
M. Wt: 260.37 g/mol
InChI Key: MYDIEYHHUXTWFX-UHFFFAOYSA-N
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Description

“Carbonic acid, compd. with cyclohexanamine (1:2)” is a chemical compound formed by the reaction of carbonic acid and cyclohexanamine in a 1:2 ratio. It has a molecular weight of 161.20 and its formula is C7H15NO3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: NC1CCCCC1.OC(O)=O . It has a molecular weight of 161.20 and its exact mass is 161.10519334 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.20 , and its exact mass is 161.10519334 . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Comprehensive Analysis of Cyclohexanamine Hemicarbonate Applications

Cyclohexanamine hemicarbonate, also known as Carbonic acid compound with cyclohexanamine (1:2), is a chemical compound with various potential applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

High-Temperature-Resistant Shale Inhibitor: Cyclohexanamine derivatives, such as 4, 4′-methylenebis-cyclohexanamine, have been studied for their potential as high-temperature-resistant shale inhibitors . These compounds can effectively inhibit shale hydration and dispersion, which are critical issues in the drilling industry. The ability to withstand high temperatures makes these inhibitors suitable for drilling in deep wells where thermal stability is crucial.

Cement Hydration Analysis: In the field of construction materials, specifically cement hydration, hemicarbonate phases play a significant role . The presence of cyclohexanamine hemicarbonate can influence the formation of AFm phases (Aluminate Ferrite Monosulfate) in hydrating Portland cement. Understanding the thermodynamics of these reactions is essential for predicting the behavior of cement in various environmental conditions.

properties

IUPAC Name

carbonic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDIEYHHUXTWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955622
Record name Carbonic acid--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine hemicarbonate

CAS RN

34066-58-5
Record name Carbonic acid, compd. with cyclohexylamine (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034066585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbonic acid, compd. with cyclohexanamine (1:2)
Reactant of Route 2
Reactant of Route 2
Carbonic acid, compd. with cyclohexanamine (1:2)
Reactant of Route 3
Carbonic acid, compd. with cyclohexanamine (1:2)
Reactant of Route 4
Carbonic acid, compd. with cyclohexanamine (1:2)
Reactant of Route 5
Reactant of Route 5
Carbonic acid, compd. with cyclohexanamine (1:2)
Reactant of Route 6
Carbonic acid, compd. with cyclohexanamine (1:2)

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